molecular formula C16H13N5O2S B11086595 3-Amino-4-cyano-5-phenylamino-thiophene-2-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

3-Amino-4-cyano-5-phenylamino-thiophene-2-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

Cat. No.: B11086595
M. Wt: 339.4 g/mol
InChI Key: NSFKFMWLEJZXFU-UHFFFAOYSA-N
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Description

3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of amino, cyano, and oxazole groups through various chemical reactions. Common reagents used in these reactions include halogenated thiophenes, amines, nitriles, and oxazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification techniques such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: In materials science, the compound may be used in the development of organic semiconductors, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE include other thiophene derivatives with amino, cyano, and oxazole groups. Examples include:

  • 3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE
  • 3-AMINO-4-CYANO-N-(OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity, biological activity, and physical properties compared to other similar compounds. These differences can be leveraged to develop new applications and improve existing ones.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-amino-5-anilino-4-cyano-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C16H13N5O2S/c1-9-7-12(21-23-9)20-15(22)14-13(18)11(8-17)16(24-14)19-10-5-3-2-4-6-10/h2-7,19H,18H2,1H3,(H,20,21,22)

InChI Key

NSFKFMWLEJZXFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N

Origin of Product

United States

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